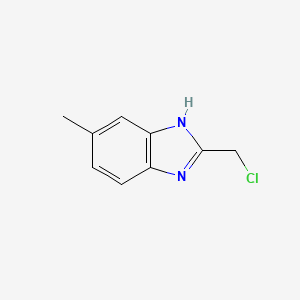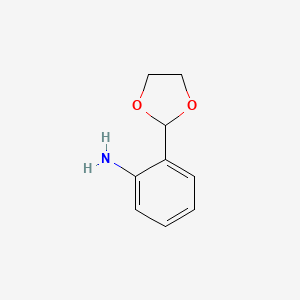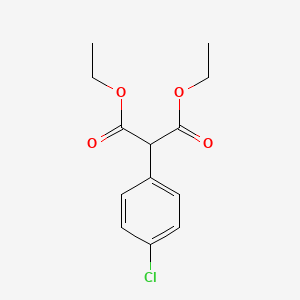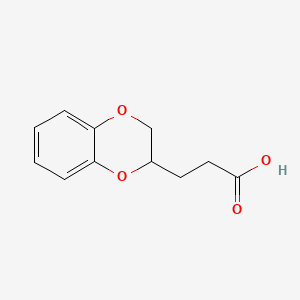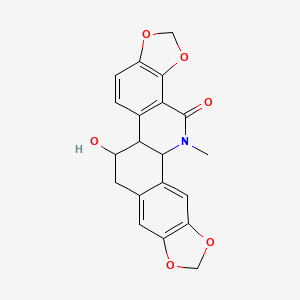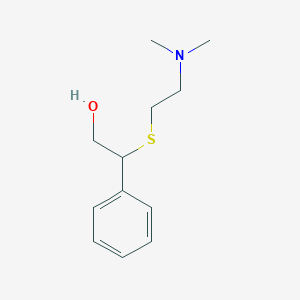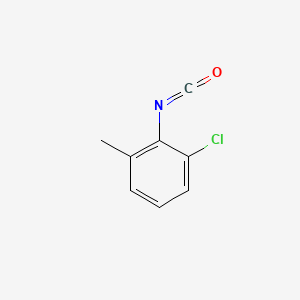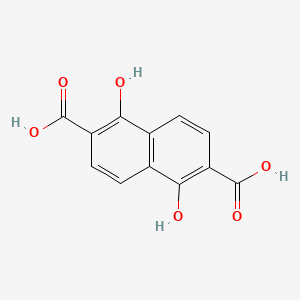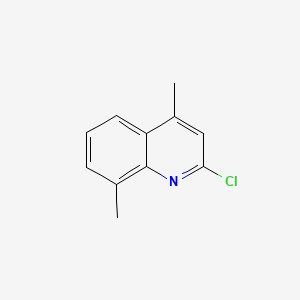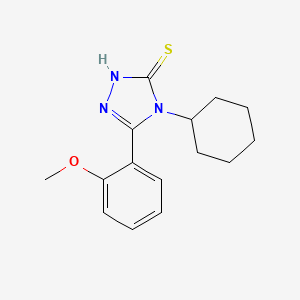
4-ciclohexil-5-(2-metoxifenil)-4H-1,2,4-triazol-3-tiol
Descripción general
Descripción
4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the cyclohexyl and methoxyphenyl groups in the structure enhances its pharmacological potential.
Aplicaciones Científicas De Investigación
4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
- Induction of apoptosis (programmed cell death) in cancer cells is a possible mechanism, as indicated by enhanced caspase-3 activity .
- Triazoles, in general, exhibit diverse activities, including antibacterial, antifungal, and anticancer effects. Their impact on various cellular pathways depends on the specific substitution pattern .
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. It has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function .
Cellular Effects
The effects of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects on cellular function can change over time. In vitro studies have shown that prolonged exposure to 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can lead to alterations in cell viability, proliferation, and differentiation. Additionally, the degradation products of this compound may have distinct biological activities .
Dosage Effects in Animal Models
The effects of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce adverse effects such as hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol .
Metabolic Pathways
4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with distinct biological activities. This compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can influence the levels of metabolites, thereby affecting cellular metabolism .
Transport and Distribution
The transport and distribution of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can influence its interactions with biomolecules and its effects on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexyl isothiocyanate with 2-methoxyphenyl hydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions for several hours . The resulting product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Disulfides.
Reduction: Hydrazine derivatives.
Substitution: Halogenated triazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-cyclohexyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-cyclohexyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-cyclohexyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group, which enhances its lipophilicity and bioavailability. This structural feature contributes to its superior pharmacological properties compared to similar compounds .
Propiedades
IUPAC Name |
4-cyclohexyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-19-13-10-6-5-9-12(13)14-16-17-15(20)18(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJILUVXAUVDBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357609 | |
| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23195-34-8 | |
| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


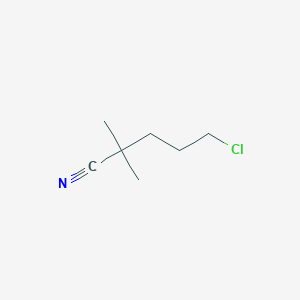
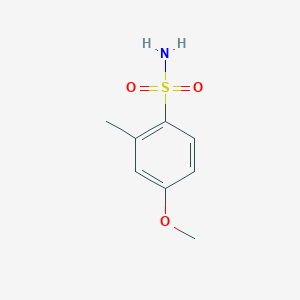
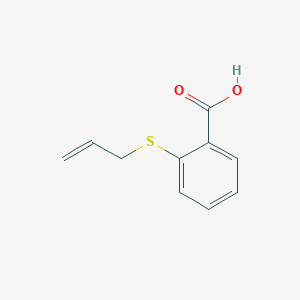
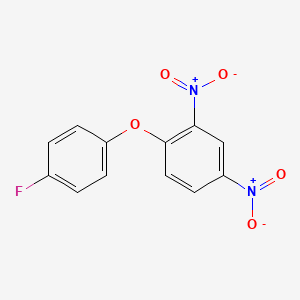
![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)
